6-(Chloromethyl)benzo[d]oxazole
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Overview
Description
6-(Chloromethyl)benzo[d]oxazole is a heterocyclic organic compound that features a benzoxazole ring substituted with a chloromethyl group at the 6-position. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Chloromethyl)benzo[d]oxazole typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then cyclized to form the desired benzoxazole derivative .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions: 6-(Chloromethyl)benzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions: The benzoxazole ring can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as amines, thioethers, and ethers are formed.
Oxidation Products: Oxidized derivatives of the benzoxazole ring.
Reduction Products: Reduced forms of the benzoxazole ring.
Scientific Research Applications
6-(Chloromethyl)benzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against human colorectal carcinoma cell lines.
Industry: Utilized in the development of new materials with specific biological activities
Mechanism of Action
The mechanism of action of 6-(Chloromethyl)benzo[d]oxazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. The benzoxazole ring contributes to the compound’s ability to interact with various biological targets, enhancing its pharmacological activity .
Comparison with Similar Compounds
Benzoxazole: The parent compound without the chloromethyl group.
2-(Chloromethyl)benzo[d]imidazole: A structurally related compound with an imidazole ring instead of an oxazole ring.
Other Benzoxazole Derivatives: Compounds with different substituents on the benzoxazole ring
Uniqueness: 6-(Chloromethyl)benzo[d]oxazole is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and biological activity compared to other benzoxazole derivatives. This makes it a valuable compound for various applications in medicinal chemistry and material science .
Biological Activity
6-(Chloromethyl)benzo[d]oxazole is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. The presence of the chloromethyl group at the 6th position of the benzoxazole framework enhances its reactivity and interaction with biological targets, making it a candidate for various therapeutic applications.
Structure and Synthesis
The molecular structure of this compound consists of a benzene ring fused to an oxazole ring, with a chloromethyl group attached. The synthesis typically involves chloromethylation of benzo[d]oxazole, often utilizing chloromethyl methyl ether in the presence of a Lewis acid catalyst like zinc iodide in an inert solvent such as dichloromethane .
The mechanism of action for this compound primarily revolves around its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity and disrupt cellular processes, which is critical for its antimicrobial and anticancer properties .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its derivatives have shown promising results in inhibiting the growth of both bacterial and fungal strains.
- Antifungal Activity : Studies have demonstrated significant antifungal effects against pathogens such as Candida albicans and Aspergillus niger. For instance, compounds derived from benzoxazole scaffolds have been reported with IC50 values ranging from 4.34 to 17.61 µg/mL against Fusarium solani, outperforming standard antifungal agents like hymexazol .
- Antibacterial Activity : The compound has also been evaluated for antibacterial properties against Gram-positive and Gram-negative bacteria. For example, in vitro studies showed effective inhibition against Escherichia coli and Staphylococcus aureus, with MIC values indicating strong antibacterial potential .
Anticancer Activity
In addition to antimicrobial properties, this compound has shown anticancer activity . In vitro assays using human colorectal carcinoma (HCT-116) cell lines revealed that certain derivatives exhibited IC50 values as low as 24.5 µM, indicating significant cytotoxicity compared to standard treatments like 5-fluorouracil .
Case Studies
- Antifungal Efficacy : A study on various benzoxazole derivatives highlighted that certain compounds had IC50 values significantly lower than hymexazol, suggesting enhanced antifungal efficacy .
- Antibacterial Screening : Another research effort evaluated the antibacterial activity of synthesized benzoxazole analogues against multiple bacterial strains, confirming their potential as effective antimicrobial agents .
Table 1: Antifungal Activity of Benzoxazole Derivatives
Compound | Pathogen | IC50 (µg/mL) |
---|---|---|
5a | Fusarium solani | 4.34 |
5b | Fusarium solani | 17.61 |
5c | Botrytis cinerea | 19.92 |
Hymexazol | Fusarium solani | 38.92 |
Table 2: Antibacterial Activity
Compound | Bacteria | MIC (µg/mL) |
---|---|---|
19 | Staphylococcus aureus | <12 |
20 | Escherichia coli | <15 |
Ampicillin | Various | >27 |
Properties
IUPAC Name |
6-(chloromethyl)-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,5H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLVYGZDSIBRAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CCl)OC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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